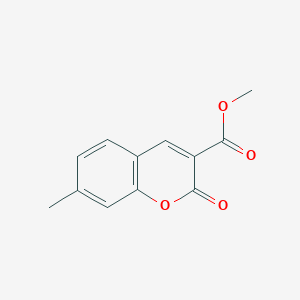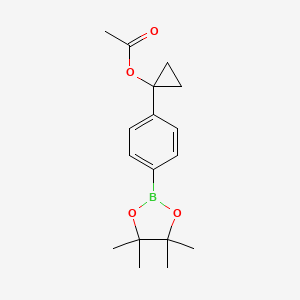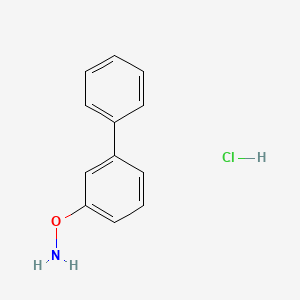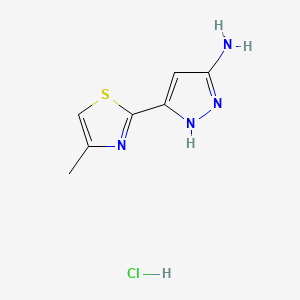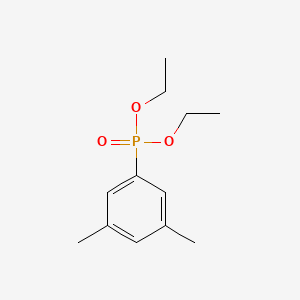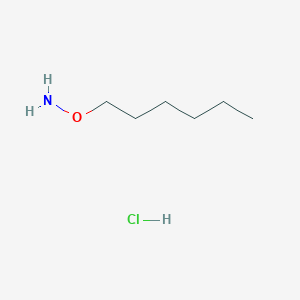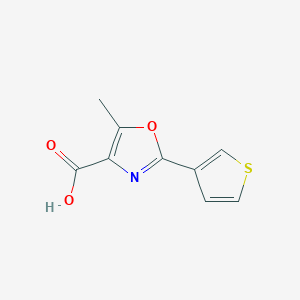
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a thienyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically proceeds at room temperature and involves the formation of an oxazoline intermediate, which is then oxidized to the corresponding oxazole using manganese dioxide (MnO2) as a heterogeneous reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the purification processes, are crucial factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the oxazole ring.
Applications De Recherche Scientifique
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown antimicrobial and cytotoxic activities.
Industry: Used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can bind to DNA and proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is unique due to the presence of both a thienyl and an oxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H7NO3S |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
5-methyl-2-thiophen-3-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12) |
Clé InChI |
MRGSINMKGWNQES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CSC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




